N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide
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Overview
Description
N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is a complex organic compound featuring an indole moiety fused with a pyridazine ring, linked via an ethyl chain to an ethanesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound has diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting with indole, various functional groups are introduced through electrophilic substitution reactions.
Pyridazine Ring Formation: The indole derivative is then reacted with hydrazine derivatives to form the pyridazine ring. This step often involves cyclization reactions under acidic or basic conditions.
Linking the Ethyl Chain: The intermediate product is then reacted with ethyl bromide or similar alkylating agents to introduce the ethyl chain.
Sulfonamide Formation: Finally, the ethyl-linked intermediate is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The indole and pyridazine rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with specific biological pathways.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methane-1-sulfonamide: Similar structure but with a methane sulfonamide group.
N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propane-1-sulfonamide: Similar structure but with a propane sulfonamide group.
Uniqueness
N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is unique due to its specific combination of indole, pyridazine, and sulfonamide groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-24(22,23)17-10-12-20-16(21)8-7-15(18-20)19-11-9-13-5-3-4-6-14(13)19/h3-9,11,17H,2,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHDEDAGMWQLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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